molecular formula C6H9N3O B7881645 N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Cat. No.: B7881645
M. Wt: 139.16 g/mol
InChI Key: LSOIQVCHWAYWHE-UHFFFAOYSA-N
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Description

1H-pyrrole-2-carboximidamide, N’-hydroxy-1-methyl-: is a heterocyclic compound with the molecular formula C6H9N3O. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrole-2-carboximidamide, N’-hydroxy-1-methyl- can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.

Industrial Production Methods: Industrial production of 1H-pyrrole-2-carboximidamide, N’-hydroxy-1-methyl- typically involves bulk manufacturing and sourcing of raw materials. The process may include custom synthesis and procurement to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrole-2-carboximidamide, N’-hydroxy-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1H-pyrrole-2-carboximidamide, N’-hydroxy-1-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1H-pyrrole-2-carboximidamide, N’-hydroxy-1-methyl- is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-hydroxy-1-methylpyrrole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(7)8-10/h2-4,10H,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOIQVCHWAYWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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